![molecular formula C13H17N3O4 B14392843 2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate CAS No. 89868-70-2](/img/structure/B14392843.png)
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate is an organic compound that features a cyclohexyl ring substituted with a phenylcarbamoyl group and a nitrate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate typically involves the reaction of cyclohexylamine with phenyl isocyanate to form the intermediate 2-[(Phenylcarbamoyl)amino]cyclohexane. This intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrate ester to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or oxidized nitrate esters.
Reduction: Products may include cyclohexylamine derivatives.
Substitution: Products may include substituted phenylcarbamoyl derivatives.
科学的研究の応用
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate involves its interaction with specific molecular targets. The nitrate ester group can release nitric oxide (NO) under certain conditions, which can modulate various biological pathways. The phenylcarbamoyl group may interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2-[(Phenylcarbamoyl)amino]cyclohexane
- Cyclohexyl nitrate
- Phenyl isocyanate derivatives
Uniqueness
2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate is unique due to the presence of both a phenylcarbamoyl group and a nitrate ester on the cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89868-70-2 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC名 |
[2-(phenylcarbamoylamino)cyclohexyl] nitrate |
InChI |
InChI=1S/C13H17N3O4/c17-13(14-10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)20-16(18)19/h1-3,6-7,11-12H,4-5,8-9H2,(H2,14,15,17) |
InChIキー |
ZRNAIVXDRZPBLH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)NC(=O)NC2=CC=CC=C2)O[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


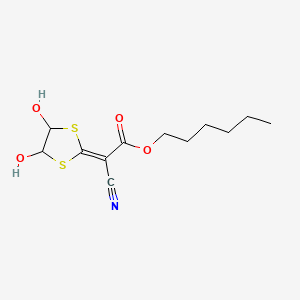
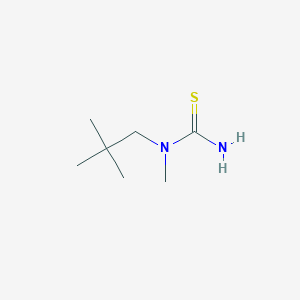
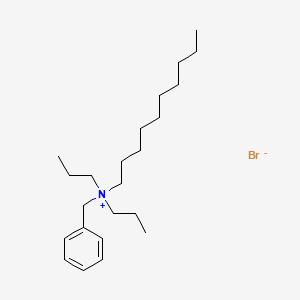
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
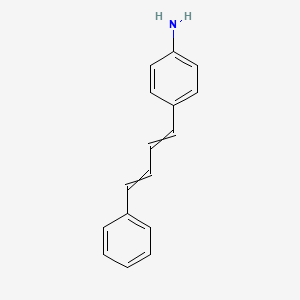
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
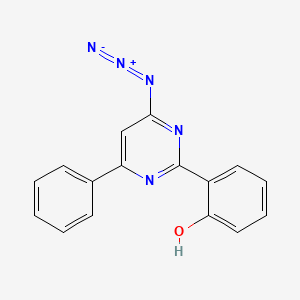
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)

![3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B14392820.png)
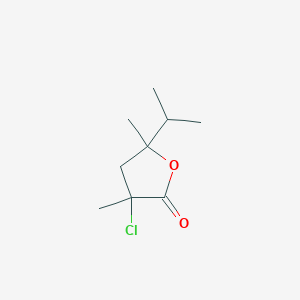
![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
![N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392835.png)
